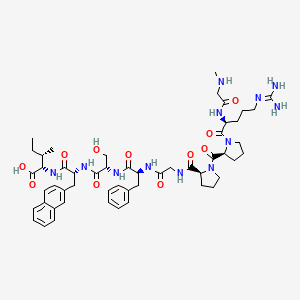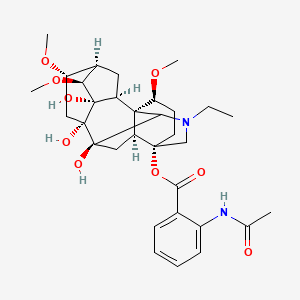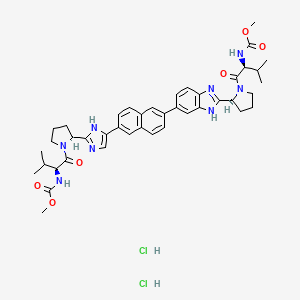
Ribuvaptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribuvaptan is a vasopressin receptor antagonist.
Scientific Research Applications
Ribosomal RNA Analysis : The Ribosomal Database Project provides resources for bacterial and archaeal small subunit rRNA alignments and analysis tools. It uses the Infernal secondary structure aware aligner for quality alignments and offers a Pyrosequencing Pipeline for analyzing high-throughput rRNA sequencing data (Cole et al., 2008).
Riboflavin and Ultraviolet-A in Corneal Treatment : Research has investigated the effects of treatment with riboflavin and long-wavelength ultraviolet light (RFUVA) on corneal tissue, particularly in relation to keratoconus treatment and collagen cross-linking mechanisms. This includes studies on chemical mechanisms of cross-linking in the cornea and the interaction of collagen and proteoglycans during RFUVA-induced corneal cross-linking (McCall et al., 2010); (Zhang et al., 2011).
Ribosomal Database Project for High Throughput rRNA Analysis : The RDP-II offers sequences and tools for high-throughput rRNA analysis, providing an aligned and annotated format for bacterial small subunit rRNA gene sequences. It supports the analysis of environmental microbial populations through high-throughput sequencing technologies (Cole et al., 2004).
Ribotyping for Microbial Diversity and Identification : Ribotyping has been used as a technique for the systematics, epidemiological, ecological, and population studies of microorganisms. Automated ribotyping, such as the RiboPrinter® System, has been compared to traditional ribotyping and other molecular fingerprint techniques for the differentiation of bacteria (Schumann & Pukall, 2013).
Riboflavin Transport in Bacteria : A study on the riboflavin transport protein RibU in Lactococcus lactis describes its function and involvement in riboflavin uptake. This transporter is a member of a novel transport protein family and plays a crucial role in riboflavin transport mechanisms (Burgess et al., 2006).
properties
CAS RN |
1245620-47-6 |
|---|---|
Product Name |
Ribuvaptan |
Molecular Formula |
C23H20ClF6N5O5 |
Molecular Weight |
595.8834 |
IUPAC Name |
(R)-2-(2-(3-(4-chlorophenyl)-5-oxo-4-((S)-3,3,3-trifluoro-2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)-2-(3-(trifluoromethyl)phenyl)ethyl carbamate |
InChI |
InChI=1S/C23H20ClF6N5O5/c24-15-6-4-12(5-7-15)19-33-35(21(39)34(19)9-17(36)23(28,29)30)10-18(37)32-16(11-40-20(31)38)13-2-1-3-14(8-13)22(25,26)27/h1-8,16-17,36H,9-11H2,(H2,31,38)(H,32,37)/t16-,17-/m0/s1 |
InChI Key |
JYRCFPAYSZZCBP-IRXDYDNUSA-N |
SMILES |
O=C(N[C@H](C1=CC=CC(C(F)(F)F)=C1)COC(N)=O)CN2N=C(C3=CC=C(Cl)C=C3)N(C[C@H](O)C(F)(F)F)C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ribuvaptan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)






